molecular formula C14H12ClNO B1319650 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine CAS No. 80100-54-5

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine

Cat. No.: B1319650
CAS No.: 80100-54-5
M. Wt: 245.7 g/mol
InChI Key: YDTUTMDUOIGWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine is an organic compound with the molecular formula C14H12ClNO It is a derivative of pyridine, substituted with a chloro group at the 2-position and a 2,5-dimethylbenzoyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chloropyridine+2,5-Dimethylbenzoyl chlorideThis compound\text{2-Chloropyridine} + \text{2,5-Dimethylbenzoyl chloride} \rightarrow \text{this compound} 2-Chloropyridine+2,5-Dimethylbenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(2,5-dimethylphenyl)pyridine

Uniqueness

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine is unique due to the presence of both the chloro and 2,5-dimethylbenzoyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-4-10(2)12(7-9)14(17)11-5-6-13(15)16-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTUTMDUOIGWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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